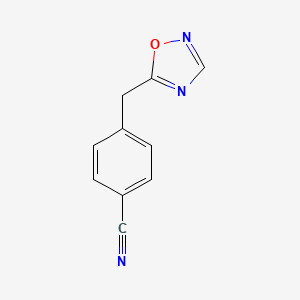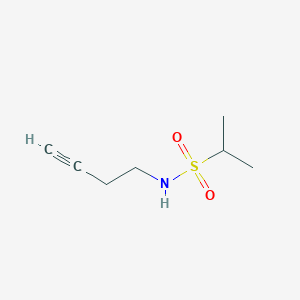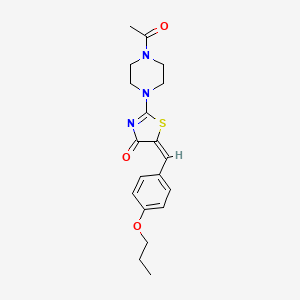![molecular formula C14H10ClF3N4O2 B2967740 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea CAS No. 1022565-22-5](/img/structure/B2967740.png)
1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance that is available for purchase from various chemical suppliers. It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a chlorine atom, and a pyridine ring . The trifluoromethyl group is a key structural motif in many agrochemical and pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are known to influence the reactivity of the compound and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Structural and Synthetic Applications
Research has demonstrated the utility of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea and its derivatives in synthetic chemistry, particularly in the formation and study of complex molecular structures. For example, Mørkved et al. (1986) explored the synthesis of carbamoylated 2-phenylaminopyridines, highlighting the compound's role in nucleophilic reactions and the structural elucidation of reaction products using NMR spectroscopy (Mørkved, 1986). This research underscores the compound's significance in understanding and manipulating molecular architecture for synthetic applications.
Antimicrobial and Surface Activity
El-Sayed (2006) explored the antimicrobial properties and surface activity of triazole derivatives, highlighting the broader potential of related urea compounds in creating biologically active molecules. Although not directly related to 1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea, this study exemplifies the diverse functionalities of urea derivatives in scientific research, particularly in developing compounds with significant biological activities (El-Sayed, 2006).
Material Science Applications
In material science, the modification of surfaces with nitrogen- and oxygen-containing groups, including those derived from urea compounds, has been studied for their impact on electrochemical performance in supercapacitors. Hulicova-Jurcakova et al. (2009) detailed how microporous activated carbon treated with urea derivatives demonstrated enhanced electrochemical performance due to the pseudocapacitance from both oxygen and nitrogen-containing functional groups (Hulicova-Jurcakova et al., 2009). This research reveals the potential of urea derivatives in improving energy storage technologies.
Biological Activity and Mechanistic Studies
The study of urea derivatives in the context of biological activity has led to insights into their potential as therapeutic agents. Feng et al. (2020) discovered 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Feng et al., 2020). These findings contribute to the broader understanding of the biological applications of urea derivatives in medical research.
Future Directions
properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-10-3-1-2-9(14(16,17)18)11(10)20-13(24)22-21-12(23)8-4-6-19-7-5-8/h1-7H,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZDEIIWNGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)

![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)